molecular formula C9H19N3O B2560065 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 1510365-83-9

4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2560065
CAS No.: 1510365-83-9
M. Wt: 185.271
InChI Key: VFHBGTREFBMQJM-UHFFFAOYSA-N
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Description

“4-(aminomethyl)benzoic acid” is a compound that has been used in the synthesis of various other compounds . It is also known as an unnatural amino acid derivative . “4-(aminomethyl)piperidine” is used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .


Synthesis Analysis

The synthesis of “4-(aminomethyl)benzoic acid” involves several steps including alkylation, esterification, and another alkylation . The synthesis process involves the use of benzyl amine and NaCNBH3 .


Chemical Reactions Analysis

“4-(aminomethyl)benzoic acid” has been used in the synthesis of various other compounds . It has been used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists .

Safety and Hazards

The safety data sheet for “4-(aminomethyl)piperidine” indicates that it causes severe skin burns and eye damage. It may also cause respiratory irritation .

Properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)9(13)12-5-3-8(7-10)4-6-12/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHBGTREFBMQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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